molecular formula C9H15N3S B2420181 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine CAS No. 214542-59-3

2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Cat. No. B2420181
M. Wt: 197.3
InChI Key: SRQDHVKBHBYCHI-UHFFFAOYSA-N
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Description

2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a heterocyclic compound. It has a molecular formula of C9H15N3S and a molecular weight of 197.30 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine are not fully detailed in the available resources. The molecular weight is 197.30 , but other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Structural and Molecular Studies

Structural analysis of related compounds, such as various pyrazolo[3,4-d]oxazines, revealed intricate hydrogen-bonded structures ranging from one-dimensional chains to complex three-dimensional frameworks. These findings, involving studies on compounds like 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, highlight the diverse molecular geometries and intermolecular interactions that similar compounds can exhibit (Castillo et al., 2009).

Application in Organic Synthesis

A study focused on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of target molecules for mTOR targeted PROTAC molecule PRO1, demonstrates the role of structurally similar compounds in complex organic synthesis procedures (Zhang et al., 2022).

Optical and Electronic Applications

Compounds like 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol have been studied for their potential application in organic light-emitting diodes (OLEDs), specifically as a hole transport layer (HTL). The inclusion of hindered phenol in the HTL was shown to slow down degradation processes in OLEDs, indicating the importance of such compounds in enhancing the durability and performance of electronic devices (Cherpak et al., 2011).

Catalytic Applications

The pyrazolylamine ligands, including compounds like 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-amine, have been utilized in catalytic processes involving oligomerization and polymerization of ethylene. These studies highlight the potential of structurally related compounds in catalysis and polymer chemistry (Obuah et al., 2014).

properties

IUPAC Name

2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-9(2,3)12-8(10)6-4-13-5-7(6)11-12/h4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQDHVKBHBYCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

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